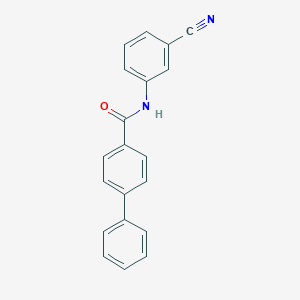

N-(3-Cyanophenyl)-4-phenyl-benzamide

Description

Properties

CAS No. |

5320-08-1 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23) |

InChI Key |

OYJKUFGBFGDLQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Cyanophenyl)-4-phenyl-benzamide with key analogs, focusing on structural variations, physicochemical properties, and applications.

Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide)

- Structure: Contains a 3-cyanophenyl group and a propanamide backbone with trifluoromethylpyridine and chlorophenyl substituents.

- Molecular Weight : 515.95 g/mol.

- Key Features: The 3-cyanophenyl group enhances receptor binding, while the trifluoromethyl group improves metabolic stability.

- Application: Clinically used for obesity treatment via cannabinoid receptor antagonism .

- Comparison: Unlike this compound, Taranabant’s branched alkyl chain and pyridine moiety increase molecular complexity and specificity for central nervous system targets.

N-(3-Cyanophenyl)piperidine-4-carboxamide Hydrochloride

- Structure: Features a 3-cyanophenyl group attached to a piperidine-carboxamide scaffold.

- Molecular Weight: Not explicitly stated, but the hydrochloride salt suggests enhanced solubility.

- Application : Likely explored in drug discovery for its amine functionality, which aids in salt formation and bioavailability .

- Comparison: The piperidine ring contrasts with the 4-phenyl substitution in this compound, altering conformational flexibility and target interactions.

4-Methoxy-N-(3-methylphenyl)benzamide

- Structure : Substituted with methoxy (electron-donating) and methyl (hydrophobic) groups.

- Molecular Weight: 241.29 g/mol (C₁₅H₁₅NO₂).

- Key Features: Methoxy groups enhance solubility but reduce electrophilic reactivity compared to cyano substituents.

- Application : Used in material science and as a synthetic intermediate .

- Comparison: The absence of a cyano group limits its utility in applications requiring strong electron-withdrawing effects.

N-(3-CYANO-4-[(4-METHOXYPHENYL)SULFONYL]PHENYL)-4-FLUOROBENZENECARBOXAMIDE

- Structure: Combines cyano, sulfonyl, and fluoro substituents.

- Molecular Weight : 410.42 g/mol (C₂₁H₁₅FN₂O₄S).

- Key Features : The sulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine improves metabolic stability.

- Application : Likely investigated in medicinal chemistry for kinase inhibition or anti-inflammatory activity .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Q & A

Q. Basic Quality Control

Q. Advanced Impurity Profiling :

- LC-MS/MS : Identify trace impurities (e.g., unreacted acyl chloride or hydrolyzed intermediates) .

- DSC/TGA : Assess thermal stability to rule out polymorphic transitions affecting bioavailability .

How does the compound’s pharmacokinetic profile compare to structurally related drugs, and what in vivo models are suitable for testing?

Advanced Pharmacological Profiling

Compare with Taranabant (a 3-cyanophenyl-containing anti-obesity drug):

- LogP : Predicted ~3.5 (similar to Taranabant), suggesting moderate blood-brain barrier penetration .

- Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation.

Q. In Vivo Models :

- Rodent xenografts : Evaluate antitumor efficacy (e.g., HT-29 colon cancer models) .

- PK/PD studies : Measure plasma half-life (t) and tissue distribution via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.